1-Bromo-4-[(phenylsulfonyl)methyl]benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonylmethyl)-4-bromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2S/c14-12-8-6-11(7-9-12)10-17(15,16)13-4-2-1-3-5-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYBPFPURCUQAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459234 | |
| Record name | SBB054228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91110-68-8 | |
| Record name | SBB054228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 1 Bromo 4 Phenylsulfonyl Methyl Benzene and Analogous Phenylsulfonylmethyl Substituted Arenes
Direct Synthetic Routes to 1-Bromo-4-[(phenylsulfonyl)methyl]benzene
Direct approaches to this compound involve either attaching the phenylsulfonylmethyl group to a pre-brominated benzene (B151609) ring or by brominating a (phenylsulfonyl)methylbenzene precursor. The choice of strategy often depends on the availability of starting materials and the desired regioselectivity.
A primary strategy for synthesizing the target compound involves the reaction of a brominated aromatic scaffold with a reagent that provides the phenylsulfonylmethyl moiety. This is typically achieved through the nucleophilic substitution reaction between an appropriate 4-bromobenzyl electrophile and a phenylsulfinate salt.
The alkylation of sulfinate salts is a classical and widely used method for the formation of sulfones. thieme-connect.com In this context, sodium benzenesulfinate (B1229208) acts as the nucleophile, attacking an electrophilic carbon, such as that in 4-bromobenzyl bromide. This S-alkylation reaction directly forms the C-S bond, yielding this compound. The sulfone group is robust and often imparts useful properties like crystallinity to the molecule. orgsyn.org
Table 1: Representative Reaction for Phenylsulfonylmethyl Group Introduction
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|
This approach is advantageous due to the commercial availability of both 4-bromobenzyl halides and sodium benzenesulfinate.
An alternative strategy involves the late-stage bromination of a (phenylsulfonyl)methylbenzene precursor. The success of this method hinges on the directing effect of the (phenylsulfonyl)methyl group during electrophilic aromatic substitution. The sulfonyl group (-SO2-) itself is strongly deactivating and meta-directing. However, the presence of the methylene (B1212753) (-CH2-) spacer isolates the aromatic ring from the strong deactivating resonance effect of the sulfonyl group. Consequently, the -(CH2SO2Ph) group is considered a weakly deactivating, ortho,para-directing substituent.
Electrophilic aromatic bromination is a common method for preparing aryl bromides, which are valuable intermediates in organic synthesis. nih.gov When (phenylsulfonyl)methylbenzene is subjected to electrophilic bromination (e.g., using Br2 with a Lewis acid catalyst like FeBr3), a mixture of ortho and para isomers is expected. Due to steric hindrance, the para-substituted product, this compound, is often the major product. The development of highly regioselective electrophilic aromatic bromination techniques is a priority in synthetic chemistry. nih.gov Various reagents and conditions have been developed to enhance para-selectivity, including the use of N-bromosuccinimide (NBS) with silica (B1680970) gel or zeolites. nih.gov
Table 2: Expected Products of Bromination of (Phenylsulfonyl)methylbenzene
| Substrate | Reagent | Major Product (Para) | Minor Product (Ortho) |
|---|
Synthesis of Key Intermediates and Precursors for this compound Derivatives
The synthesis of the target molecule and its analogs often relies on the efficient preparation of key building blocks, such as aryl sulfones and other sulfonyl-containing intermediates.
Aryl sulfones are a crucial structural motif, and numerous methods exist for their synthesis. thieme-connect.com These methods provide access to the core phenylsulfonyl structure required for the target compound.
Oxidation of Sulfides and Sulfoxides : One of the most traditional and common approaches for sulfone synthesis is the oxidation of the corresponding sulfides or sulfoxides. thieme-connect.com For instance, 4-bromophenyl methyl sulfide (B99878) can be oxidized to 4-bromophenyl methyl sulfone using oxidizing agents like sodium periodate (B1199274) with a ruthenium-carbon catalyst, often achieving high yields. chemicalbook.com
Alkylation/Arylation of Sulfinates : As previously mentioned, the salts of sulfinic acids are valuable precursors for sulfones. thieme-connect.com They can react with various electrophiles, including alkyl and aryl halides, to form the desired sulfone products. thieme-connect.com
Coupling Reactions : Modern synthetic methods often employ coupling reactions. This includes the palladium-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides and copper-catalyzed cross-coupling of arylboronic acids with sulfinic acid salts. organic-chemistry.org Transition-metal-free approaches have also been developed, where sodium sulfinates react with aryne precursors to afford diverse sulfones. organic-chemistry.orggoogle.com Sulfonyl hydrazides have also been used as sulfonyl donors in coupling reactions with arenes. organic-chemistry.org
Recently, sulfinyl sulfones have been explored as precursors for sulfinyl radicals, which can participate in reactions to form disulfurized compounds. nih.gov These precursors are typically synthesized by activating a sulfinate salt, such as sodium p-toluene sulfinate, with acetyl chloride. nih.gov
Nucleophilic substitution is a cornerstone of organic synthesis and plays a vital role in constructing sulfonylmethyl compounds. The mechanism of these reactions can be either a concerted S-N-2 type displacement or a stepwise addition-elimination pathway, particularly in substitutions at heteroatoms like sulfur or phosphorus. mdpi.commdpi.com
The installation of the sulfonylmethyl group frequently utilizes the nucleophilicity of sulfur-containing species. nih.gov The reaction between a carbanion alpha to a sulfone group and an alkyl halide is an effective method for C-C bond formation. orgsyn.org However, a more direct route to the target structure involves the S-N-2 reaction where a sulfinate anion acts as the nucleophile. nih.gov For example, the reaction of sodium benzenesulfinate with 4-bromobenzyl bromide exemplifies the installation of the entire phenylsulfonylmethyl moiety onto the brominated ring in a single step.
In nucleophilic aromatic substitution (S-N-Ar), a nucleophile displaces a leaving group on an aromatic ring. youtube.com This typically requires the ring to be activated by electron-withdrawing groups. youtube.com While not directly applicable to installing the sulfonylmethyl group onto an unactivated bromobenzene, the principles of nucleophilic attack are central to the alkylation of sulfinates.
Catalytic Methodologies in the Synthesis of Phenylsulfonylmethyl Compounds
Catalysis offers efficient and often milder conditions for the synthesis of sulfones and their derivatives. Transition metals like palladium and copper are frequently employed to facilitate the formation of the crucial C-S bond in aryl sulfones.
Copper-Catalyzed Reactions : Copper(I) iodide (CuI), promoted by ligands such as L-proline, can effectively catalyze the coupling of aryl halides with sulfinic acid salts to produce aryl sulfones in good to excellent yields. google.com
Palladium-Catalyzed Reactions : Palladium catalysts are used for the coupling of aryl boronic acids and arylsulfonyl chlorides. organic-chemistry.org Palladium catalysis also enables the sulfonylation of alkyl halides with dimethyl sulfite (B76179) to furnish methyl sulfone derivatives. organic-chemistry.org
Other Catalytic Systems : In addition to copper and palladium, other catalytic systems have been developed. This includes the use of TBAI (tetrabutylammonium iodide) and Cu(OAc)2 as co-catalysts for reactions involving sulfonyl radicals generated from sulfonyl hydrazides. researchgate.net Nanocatalysts, such as those based on magnetic iron oxides, are also being explored to facilitate diverse organic reactions under environmentally friendly conditions. chemmethod.com
These catalytic methods provide powerful alternatives to traditional synthetic routes, often with improved yields, milder reaction conditions, and broader functional group tolerance. google.comresearchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (Phenylsulfonyl)methylbenzene |
| 1-Bromo-2-[(phenylsulfonyl)methyl]benzene |
| 4-Bromobenzyl bromide |
| Sodium benzenesulfinate |
| Sodium p-toluene sulfinate |
| Acetyl chloride |
| 4-Bromophenyl methyl sulfide |
| 4-Bromophenyl methyl sulfone |
| Sodium periodate |
| Ruthenium |
| Bromine |
| Iron(III) bromide |
| N-bromosuccinimide (NBS) |
| Aryl boronic acids |
| Arylsulfonyl chlorides |
| Sulfonyl hydrazides |
| Copper(I) iodide |
| L-proline |
| Dimethyl sulfite |
| Tetrabutylammonium iodide (TBAI) |
Advanced Purification Techniques in the Preparation of Phenylsulfonylmethyl Derivatives
Column chromatography is an indispensable technique for the isolation and purification of this compound and related phenylsulfonylmethyl derivatives from complex reaction mixtures. sielc.com This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. The polarity of the sulfone group significantly influences the chromatographic behavior of these molecules.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is highly effective for analyzing and purifying these compounds. sielc.comsielc.com In RP-HPLC, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com Compounds are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column.
A typical HPLC method for a related compound, 1-bromo-4-(methylsulphonyl)benzene, demonstrates the utility of this technique. The separation can be achieved on a reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities or purify larger quantities of the desired product. sielc.comsielc.com
The parameters for a representative chromatographic separation are summarized below:
| Parameter | Description |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.comsielc.com |
| Stationary Phase | C18-functionalized silica gel (nonpolar) |
| Mobile Phase | Acetonitrile/Water mixture with an acid modifier (e.g., H₃PO₄ or HCOOH) sielc.com |
| Principle of Separation | Based on differential polarity/hydrophobicity. |
| Application | Analytical quality control and preparative isolation of final products and intermediates. |
This purification technique ensures the high purity required for subsequent synthetic steps, characterization, and various research applications.
Mechanistic Elucidation of Reactions Involving the 1 Bromo 4 Phenylsulfonyl Methyl Benzene Moiety
Influence of the Phenylsulfonyl Group on Molecular Reactivity
The phenylsulfonyl (PhSO₂) group exerts a profound influence on the molecule's reactivity through its potent electronic effects and its ability to participate in elimination reactions.
The phenylsulfonyl group is strongly electron-withdrawing, a characteristic that significantly modulates the reactivity of adjacent parts of the molecule. This effect is primarily inductive, pulling electron density away from the rest of the molecule. synarchive.com
One major consequence is the increased acidity of the benzylic protons on the carbon atom situated between the two aromatic rings. The sulfonyl group stabilizes the conjugate base (a carbanion) formed upon deprotonation. synarchive.com This stabilization is attributed to pπ-dπ overlap between the carbon p-orbital and the sulfur d-orbitals. The stability of this carbanion is crucial for reactions where deprotonation is the initial step.
The electron-withdrawing nature of the sulfonyl group deactivates the attached phenyl ring towards electrophilic substitution. However, in the case of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene, the sulfonyl group is insulated from the brominated ring by a methylene (B1212753) (-CH₂) spacer. This separation mitigates the deactivating effect on the brominated ring. Conversely, the phenylsulfonyl group's inductive effect can influence reactions at the benzylic carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. acs.org
Table 1: Electronic Influence of the Phenylsulfonyl Group
| Feature | Electronic Effect | Consequence on Reactivity |
|---|---|---|
| Benzylic Protons | Inductive withdrawal and carbanion stabilization | Increased acidity, facilitating base-mediated reactions. |
| Benzylic Carbon | Inductive withdrawal (-I effect) | Increased electrophilicity, enhancing susceptibility to nucleophiles. |
| Attached Phenyl Ring | Strong deactivation | Reduced reactivity towards electrophilic aromatic substitution. |
| Brominated Phenyl Ring | Distal inductive withdrawal | Minimal direct deactivation due to -CH₂- spacer. |
While sulfonate esters are renowned as excellent leaving groups in substitution and elimination reactions, the phenylsulfonyl group itself can be eliminated from a carbon skeleton under specific reaction conditions. wikipedia.orgmdpi.com This typically occurs in multi-step reaction sequences where the sulfone is transformed into an intermediate that subsequently fragments.
A classic example is the Ramberg-Bäcklund reaction , which converts α-halo sulfones into alkenes through treatment with a base. wikipedia.orgorganic-chemistry.org The mechanism involves initial deprotonation at the α'-position (the carbon bearing the sulfonyl group but not the halogen), followed by an intramolecular nucleophilic attack to form a three-membered cyclic sulfone intermediate (an episulfone). numberanalytics.comnumberanalytics.com This unstable intermediate then spontaneously extrudes sulfur dioxide (SO₂) to yield the alkene. wikipedia.org
Another significant transformation is the Julia-Lythgoe olefination , which synthesizes alkenes from phenyl sulfones and carbonyl compounds. wikipedia.orgchemistnotes.com In this reaction, the carbanion derived from the sulfone adds to an aldehyde or ketone. The resulting β-alkoxy sulfone is then typically acylated and subjected to reductive elimination, often using sodium amalgam or samarium(II) iodide. wikipedia.orgorganic-chemistry.org During this final step, the phenylsulfonyl group is cleaved and removed from the molecule, leading to the formation of a carbon-carbon double bond. mdpi.comorganic-chemistry.org These reactions highlight the utility of the sulfonyl group as a disposable functional unit that facilitates bond formation before being expelled.
Reaction Pathways at the Benzylic Bromine and Aromatic Ring
The molecule possesses two other key reactive sites: the benzylic carbon bonded to bromine and the brominated aromatic ring.
The benzylic C-Br bond is highly susceptible to nucleophilic substitution, which can proceed via either Sₙ1 or Sₙ2 mechanisms, depending on the reaction conditions. nih.govwikipedia.org Benzylic halides are particularly reactive because they can support both pathways. organicchemistrytutor.comresearchgate.net
Sₙ2 Mechanism: As a primary halide, the benzylic carbon in this compound is sterically accessible for a backside attack by a strong nucleophile. This concerted mechanism, favored by polar aprotic solvents and high concentrations of a strong nucleophile, results in the inversion of stereochemistry if the carbon were chiral. cam.ac.ukmdpi.com
Sₙ1 Mechanism: The benzylic position is exceptionally effective at stabilizing a carbocation intermediate through resonance. wikipedia.orgorganicchemistrytutor.com The positive charge can be delocalized over the adjacent aromatic ring. Therefore, in the presence of a weak nucleophile and a polar protic solvent, the C-Br bond can ionize to form a stable benzylic carbocation. researchgate.netcam.ac.uk This carbocation is then captured by the nucleophile. This pathway would lead to a racemic mixture of products if the starting material were chiral.
The choice between Sₙ1 and Sₙ2 is thus a delicate balance of factors including the strength and concentration of the nucleophile, the solvent polarity, and temperature. wikipedia.orgresearchgate.net
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The outcome of such a reaction on this compound is directed by the two existing substituents: the bromine atom and the (phenylsulfonyl)methyl group. cam.ac.uk
Bromine (-Br): The bromine atom is a deactivating group due to its electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because its lone pairs can donate electron density through resonance (+M effect) to stabilize the carbocation intermediate (the arenium ion) when attack occurs at these positions. wikipedia.orgrsc.org
With two ortho, para-directing groups on the ring, the position of the incoming electrophile will be determined by a combination of their steric and electronic influences. The positions ortho to the bromine and ortho to the -CH₂SO₂Ph group are the most likely sites of attack.
The benzylic position is not only reactive towards ionic intermediates but also towards radical species, due to the resonance stabilization of a benzylic radical. organicchemistrytutor.comlibretexts.org
The benzylic C-H bond is relatively weak, making it susceptible to hydrogen abstraction by radical initiators. Free radical bromination, for instance using N-bromosuccinimide (NBS) and light, selectively occurs at the benzylic position. nih.govlibretexts.org In the case of this compound, the C-Br bond itself can undergo homolytic cleavage under certain conditions (e.g., photolysis or with specific reagents) to form a resonance-stabilized benzylic radical. wikipedia.org This radical can then participate in various propagation steps, such as coupling or atom transfer reactions.
Furthermore, sulfonyl radicals (RSO₂•) can be generated from phenyl sulfones under photoredox catalysis or other conditions. acs.orgcam.ac.ukcam.ac.uk These radicals are valuable intermediates in organic synthesis. For example, they can be generated from sulfone-substituted tetrazoles and subsequently trapped by electron-deficient olefins. acs.orgcam.ac.uk While direct reaction of a sulfonyl radical with the C-Br bond of the title compound is not a commonly cited pathway, the generation of sulfonyl radicals from the molecule itself or their reaction with radical intermediates derived from it represents a plausible, albeit less common, mechanistic pathway under specific radical-promoting conditions. researchgate.netrsc.org
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| Sulfur dioxide |
| Samarium(II) iodide |
Chemical Transformations and Functional Group Interconversions of the Sulfonylmethyl Moiety
The sulfonylmethyl group, particularly when situated in a benzylic position as it is in this compound, displays a rich and varied reactivity. This is primarily due to the strong electron-withdrawing nature of the sulfonyl group, which influences the acidity of the adjacent methylene protons and provides a site for a range of chemical modifications.
The hydrogens on the methylene carbon (the α-carbon) adjacent to the sulfonyl group in benzylic sulfones are significantly acidic. This increased acidity is a direct consequence of the powerful electron-withdrawing inductive and resonance effects of the sulfonyl group, which stabilizes the resulting carbanion (a α-sulfonyl carbanion). This carbanion can be readily generated by treatment with a suitable base.
The formation of this stabilized carbanion is a critical first step in a variety of synthetic transformations, allowing for the formation of new carbon-carbon bonds. A common application of this reactivity is in alkylation reactions. Once the α-sulfonyl carbanion is formed, it can act as a nucleophile and react with a range of electrophiles, such as alkyl halides, to introduce new substituents at the benzylic position.
A particularly notable reaction that hinges on the acidity of these α-hydrogens is the Ramberg-Bäcklund reaction. This reaction provides a method for the conversion of α-halo sulfones into alkenes through a mechanistic pathway initiated by the deprotonation of the α-carbon. While this compound itself is not an α-halo sulfone, it can be a precursor to substrates for this reaction. The fundamental principle of the reaction relies on the initial abstraction of an α-proton by a base to form a carbanion.
Table 1: Bases and Conditions for the Deprotonation of Benzylic Sulfones
| Base | Solvent | Temperature (°C) | Notes |
| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 to 0 | A very strong base, commonly used for complete deprotonation. |
| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 | A strong, non-nucleophilic base, ideal for preventing side reactions. |
| Sodium hydride (NaH) | Dimethylformamide (DMF) or THF | 0 to 25 | A strong, non-nucleophilic base, often used in alkylation reactions. |
| Potassium tert-butoxide (t-BuOK) | tert-Butanol or THF | 0 to 25 | A strong, sterically hindered base. |
The sulfonylmethyl group in this compound can undergo both reductive and oxidative transformations, leading to a variety of functional group interconversions.
Reductive Transformations:
The most significant reductive transformation of the sulfonylmethyl group is reductive desulfonylation. This process involves the complete removal of the phenylsulfonyl group, replacing it with a hydrogen atom. This reaction is of considerable synthetic utility as the sulfonyl group can be employed as a temporary activating group to facilitate the formation of carbon-carbon bonds, and then subsequently removed.
A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the other functional groups present in the molecule. Common methods for reductive desulfonylation include the use of dissolving metal reductions (e.g., sodium amalgam), hydride reagents, or catalytic hydrogenation under specific conditions. For instance, treatment with sodium amalgam in a protic solvent like methanol (B129727) is a classic method for cleaving the carbon-sulfur bond in sulfones.
Table 2: Reagents for Reductive Desulfonylation of Benzylic Sulfones
| Reagent | Solvent | Conditions | Notes |
| Sodium amalgam (Na/Hg) | Methanol or Ethanol | Room Temperature | A widely used and effective method. |
| Aluminum amalgam (Al/Hg) | Tetrahydrofuran/Water | Room Temperature | A milder alternative to sodium amalgam. |
| Samarium(II) iodide (SmI2) | Tetrahydrofuran | Room Temperature | A powerful single-electron transfer reagent. |
| Raney Nickel (Raney Ni) | Ethanol | Reflux | A heterogeneous catalyst, often used for desulfurization. |
Oxidative Transformations:
The direct oxidation of the benzylic methylene group in the sulfonylmethyl moiety of compounds like this compound can lead to the formation of carbonyl compounds. While the sulfonyl group itself is generally resistant to further oxidation, the adjacent benzylic C-H bonds are activated and susceptible to oxidation under appropriate conditions.
The oxidation of a benzylic methylene group to a ketone is a known transformation in organic synthesis. Various oxidizing agents can be employed for this purpose, including permanganates, chromates, and other specialized reagents. For a substrate like this compound, such an oxidation would yield the corresponding ketone, 1-bromo-4-(phenylsulfonylcarbonyl)benzene. The specific conditions would need to be carefully selected to avoid unwanted side reactions, such as oxidation of the aromatic rings or cleavage of the carbon-sulfur bond.
Furthermore, under more vigorous oxidative conditions, it is conceivable that the benzylic carbon could be fully oxidized to a carboxylic acid, although this would likely require harsh conditions and may lead to degradation of the molecule. The selective oxidation to an aldehyde is generally more challenging due to the propensity for over-oxidation to the carboxylic acid.
Table 3: Potential Oxidizing Agents for Benzylic Methylene Groups
| Reagent | Product Type | Conditions | Notes |
| Potassium permanganate (B83412) (KMnO4) | Ketone or Carboxylic Acid | Basic or acidic, heat | A strong, non-selective oxidizing agent. |
| Chromium trioxide (CrO3) | Ketone | Acetic acid or acetone | A common and effective oxidant. |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Ketone | Inert solvent, often with a radical initiator | A milder oxidant, often used for benzylic C-H oxidation. |
| N-Bromosuccinimide (NBS) | Ketone | Often with a light source or radical initiator | Can be used for benzylic oxidation, sometimes in a two-step process. |
The search did identify related research on the broader class of bromophenyl sulfone derivatives, indicating an interest in this structural motif within medicinal chemistry. For instance, a study on novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives highlighted the antimicrobial potential of compounds sharing a 1-bromo-4-(phenylsulfonyl)benzene (B1266061) scaffold. However, this research does not directly involve this compound or its synthetic applications.
General information on well-established reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, as well as alkylation reactions, is abundant for various aryl bromides. Nevertheless, specific examples and detailed conditions for the use of this compound as a substrate in these transformations could not be located. Similarly, no information was found concerning its application in the field of asymmetric synthesis.
Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested outline due to the lack of specific research data on the defined applications of this compound. The available information is insufficient to populate the detailed subsections concerning its role as a precursor for diverse organic frameworks, a strategic intermediate, or its utility in specific carbon-carbon and carbon-heteroatom bond-forming reactions and asymmetric synthesis.
Applications of 1 Bromo 4 Phenylsulfonyl Methyl Benzene in Contemporary Organic Synthesis
Contribution to Asymmetric Synthesis Methodologies
Design and application of chiral auxiliaries or reagents in reactions involving sulfones
The synthetic utility of sulfones like 1-Bromo-4-[(phenylsulfonyl)methyl]benzene is significantly enhanced by the ability to control the stereochemistry of reactions at the carbon atom adjacent (alpha) to the sulfonyl group. The protons on this α-carbon are acidic and can be removed by a strong base to generate a nucleophilic α-sulfonyl carbanion. In the absence of chiral control, the subsequent reaction of this planar carbanion with an electrophile typically results in a racemic mixture of products. The design and application of chiral auxiliaries provide a powerful strategy to overcome this limitation, enabling highly diastereoselective transformations. wikipedia.orgresearchgate.net
The fundamental design principle involves temporarily attaching an enantiomerically pure chiral auxiliary to the sulfone-containing substrate. wikipedia.org This auxiliary creates a chiral environment that directs the approach of an incoming electrophile to one face of the α-sulfonyl carbanion, leading to the preferential formation of one diastereomer. After the stereocenter is set, the auxiliary can be cleaved and recovered for reuse. wikipedia.org
A prominent application of this strategy is the diastereoselective alkylation of chiral sulfonate esters. While not a direct reaction of this compound, this methodology illustrates the core principles applicable to achieving stereocontrol in benzylic sulfone systems. Research has demonstrated the successful auxiliary-controlled synthesis of enantiopure α,γ-substituted γ-sultones, which proceeds via the critical step of α-allylation of chiral sulfonates. acs.org
In this approach, enantiopure sulfonates are prepared by reacting a sulfonyl chloride with a chiral alcohol, which serves as the chiral auxiliary. These chiral sulfonates are then treated with a strong base, such as n-butyllithium, at low temperatures to generate the α-lithiated species. The subsequent reaction with electrophiles, like allylic halides, proceeds with high levels of stereocontrol to yield α-allylated sulfonates with excellent diastereoselectivity. The chiral auxiliary can then be removed under mild acidic conditions without causing racemization. acs.org
The research findings for the α-allylation of chiral sulfonates derived from (S)-ethyl lactate (B86563) demonstrate the effectiveness of this method. The reactions consistently produce the allylated products in high yields and with high diastereomeric excess (d.e.). acs.org
| Entry | Chiral Sulfonate Substrate (R Group) | Allylic Halide | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
|---|---|---|---|---|---|
| 1 | Methyl | Allyl bromide | 94 | ≥96 | acs.org |
| 2 | Ethyl | Allyl bromide | 95 | ≥96 | acs.org |
| 3 | n-Propyl | Allyl bromide | 91 | ≥96 | acs.org |
| 4 | n-Butyl | Allyl bromide | 85 | ≥96 | acs.org |
| 5 | Ethyl | Cinnamyl bromide | 81 | ≥96 | acs.org |
This auxiliary-based approach provides a reliable and highly selective method for the asymmetric synthesis of α-chiral sulfones, showcasing a key strategy for leveraging sulfonyl-containing compounds as valuable chiral building blocks in modern organic synthesis. acs.org
Advanced Spectroscopic and Structural Characterization of Phenylsulfonylmethyl Substituted Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone of chemical analysis, offering unparalleled insight into the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, proximity, and connectivity of atoms. For phenylsulfonylmethyl-substituted compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly valuable.
Proton NMR spectroscopy provides information about the number, environment, and arrangement of hydrogen atoms in a molecule. In the case of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene, the ¹H NMR spectrum is expected to show distinct signals corresponding to the three unique proton environments: the bromobenzyl group, the methylene (B1212753) bridge, and the phenylsulfonyl group.
The anticipated proton signals for this compound are:
A singlet for the two methylene protons (–CH₂–), shifted downfield due to the deshielding effect of the adjacent sulfonyl group.
Two doublets for the four protons on the p-substituted bromophenyl ring, characteristic of an AA'BB' system.
A multiplet for the five protons on the unsubstituted phenyl ring of the phenylsulfonyl group.
Interactive Table: Predicted ¹H NMR Data for this compound Data predicted based on values for 1-bromo-4-(((4-trifluoromethyl)sulfonyl)methyl)benzene cas.cn and standard chemical shift principles.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Methylene (-CH₂-) | ~4.43 | Singlet (s) | N/A | 2H |
| Bromophenyl (2H) | ~7.59 | Doublet (d) | ~8.3 | 2H |
| Bromophenyl (2H) | ~7.30 | Doublet (d) | ~8.3 | 2H |
| Phenylsulfonyl | ~7.50-7.70 | Multiplet (m) | - | 5H |
Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom typically gives a distinct signal, allowing for a complete carbon "map" of the compound. For this compound, the spectrum would confirm the presence of all 13 carbon atoms in their respective chemical environments.
Drawing again from the data for the analog 1-bromo-4-(((4-trifluoromethyl)sulfonyl)methyl)benzene , the chemical shifts for the bromobenzyl and methylene carbons can be reliably predicted. cas.cn The primary difference would be in the signals for the phenylsulfonyl moiety. The analog's spectrum includes a quartet for the CF₃ carbon and signals for the substituted aromatic ring, whereas the target compound would show four signals for the unsubstituted phenyl ring (two for the CH carbons and two for the quaternary carbons).
Interactive Table: Predicted ¹³C NMR Data for this compound Data predicted based on values for 1-bromo-4-(((4-trifluoromethyl)sulfonyl)methyl)benzene cas.cn and standard chemical shift principles.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Methylene (-CH₂-) | ~55.5 |
| Bromophenyl (C-Br) | ~124.8 |
| Bromophenyl (CH) | ~132.6 |
| Bromophenyl (CH) | ~132.8 |
| Bromophenyl (C-CH₂) | ~127.0 (estimated) |
| Phenylsulfonyl (C-S) | ~138.0 (estimated) |
| Phenylsulfonyl (ortho-CH) | ~128.5 (estimated) |
| Phenylsulfonyl (meta-CH) | ~129.5 (estimated) |
| Phenylsulfonyl (para-CH) | ~134.0 (estimated) |
Fluorine-19 NMR is a highly sensitive technique used exclusively for the characterization of fluorine-containing compounds. cas.cn The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to detect. cas.cn A key advantage of ¹⁹F NMR is its wide chemical shift range, which is significantly larger than for ¹H NMR, resulting in less signal overlap and simpler spectra. cas.cnfarmaciajournal.com
This technique is not applicable to this compound itself but is crucial for verifying the structure of its fluorinated analogs. For example, the characterization of 1-bromo-4-(((4-trifluoromethyl)sulfonyl)methyl)benzene is confirmed by its ¹⁹F NMR spectrum, which shows a single sharp singlet at approximately -76.30 ppm, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. cas.cn Similarly, a compound like 4-fluorobenzyl bromide would show a distinct signal for its single fluorine atom, with coupling to adjacent protons providing further structural information. cas.cn This makes ¹⁹F NMR an unambiguous tool for confirming the successful incorporation and position of fluorine atoms in phenylsulfonylmethyl-substituted compounds.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high precision, typically to four or five decimal places. This precision allows for the determination of a compound's exact elemental composition from its measured mass.
For this compound, with the molecular formula C₁₃H₁₁BrO₂S, HRMS is critical for unambiguous confirmation. A key feature would be the isotopic signature of bromine, which occurs naturally as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in two major molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by approximately 2 m/z units. HRMS can distinguish between formulas that may have the same nominal mass but different exact masses.
Interactive Table: Predicted HRMS Data for this compound
| Ion Formula | Isotope | Calculated Exact Mass (m/z) |
| [C₁₃H₁₁⁷⁹BrO₂S]⁺ | ⁷⁹Br | 310.9714 |
| [C₁₃H₁₁⁸¹BrO₂S]⁺ | ⁸¹Br | 312.9694 |
The observation of this isotopic pattern with the correct exact masses would provide definitive proof of the compound's elemental formula. cas.cncas.cn
Standard electron ionization mass spectrometry (EI-MS) bombards a molecule with electrons, causing it to ionize and break apart into smaller, characteristic fragments. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion and various fragment ions.
The fragmentation of this compound is predicted to occur at the weakest bonds. The bonds adjacent to the sulfonyl group are particularly susceptible to cleavage. Key predicted fragmentation pathways include:
Alpha-cleavage of the benzyl-sulfur bond to generate the stable bromobenzyl cation.
Cleavage of the phenyl-sulfur bond to generate the phenylsulfonyl cation.
Loss of a neutral sulfur dioxide (SO₂) molecule.
Interactive Table: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion Structure | Predicted m/z | Notes |
| [C₁₃H₁₁BrO₂S]⁺ | 310 / 312 | Molecular Ion (M⁺) |
| [C₇H₆Br]⁺ | 169 / 171 | Bromobenzyl cation (from C-S cleavage) |
| [C₆H₅SO₂]⁺ | 141 | Phenylsulfonyl cation |
| [C₁₃H₁₁Br]⁺ | 246 / 248 | Loss of neutral SO₂ |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Analysis of these fragments allows chemists to piece together the molecular structure, confirming the connectivity of the bromobenzyl and phenylsulfonyl moieties through the methylene bridge.
X-ray Diffraction Analysis for Solid-State Structural Elucidation
Single-crystal X-ray diffraction is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering critical insights into the conformation and packing of molecules in the solid state. While the specific crystal structure of this compound is not extensively detailed in publicly available literature, analysis of closely related bromo-phenylsulfonyl compounds reveals key structural features characteristic of this class of molecules.
The dihedral angles between the various aromatic rings within these molecules are a significant aspect of their conformation. In N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide, the indole (B1671886) ring system is nearly orthogonal to the N-bonded benzene (B151609) ring, with a dihedral angle of approximately 85.96°. researchgate.netnih.gov In contrast, the angle with the C-bonded benzene ring is much smaller. researchgate.netnih.gov Such conformational preferences are crucial for understanding the potential for intermolecular π–π stacking interactions, which, along with hydrogen bonds, govern the supramolecular architecture. iucr.orgnih.gov
In a series of bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, the crystal packing is further stabilized by slipped π–π interactions between indole systems and between outer phenyl rings. iucr.org These interactions, in conjunction with C—H⋯O, C—H⋯Br, and C—H⋯π hydrogen bonds, lead to the formation of well-defined supramolecular columns. iucr.org The analysis of another related compound, 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone, reveals an L-shaped conformation, with the terminal benzene rings forming a dihedral angle of 75.44°. nih.gov Its crystal structure is characterized by C—H⋯O interactions that create linear supramolecular chains, which are further connected into arrays via C—H⋯π contacts. nih.gov
The crystallographic data for several related bromo-phenylsulfonyl compounds are summarized in the interactive table below, showcasing the common crystal systems and space groups observed for this family of molecules.
| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|---|
| N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide researchgate.netnih.gov | C₂₁H₁₇BrN₂O₄S₂ | Monoclinic | P2₁/c | a = 7.5129(6) Å b = 17.4245(14) Å c = 16.0988(14) Å β = 98.087(3)° |
| 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone nih.gov | C₁₄H₁₁BrO₃S | Triclinic | P-1 | a = 5.6467(4) Å b = 10.3597(6) Å c = 11.1934(6) Å α = 86.430(5)° β = 89.177(5)° γ = 83.763(5)° |
| N-(4-bromophenyl)-4-methoxybenzenesulfonamide researchgate.net | C₁₃H₁₂BrNO₃S | Monoclinic | P2₁ | a = 11.9124(7) Å b = 4.9670(3) Å c = 11.9124(7) Å β = 104.71° |
| 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene nih.gov | C₉H₁₁BrO₂S | Data not fully specified in the provided context. |
Theoretical and Computational Studies of 1 Bromo 4 Phenylsulfonyl Methyl Benzene and Its Reactivity
Quantum Chemical Calculations for Electronic Structure and Reaction Energetics
Quantum chemical calculations are fundamental to predicting the electronic environment of a molecule. These calculations can elucidate the distribution of electrons, predict molecular geometry, and determine the energetics of chemical reactions, providing a foundational understanding of the molecule's stability and reactivity.
Density Functional Theory (DFT) for molecular orbital analysis and transition state determination.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular properties. For a molecule like 1-Bromo-4-[(phenylsulfonyl)methyl]benzene, DFT calculations, often using a basis set such as 6-311G, can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to undergo chemical reactions. Theoretical studies on analogous aromatic sulfones demonstrate that the HOMO is typically localized on the phenyl rings, while the LUMO is distributed across the sulfonyl group and adjacent atoms. This distribution suggests that the sulfonyl group is a key site for nucleophilic attack.
Furthermore, DFT is instrumental in mapping reaction pathways by locating and characterizing transition states. For reactions involving this compound, such as nucleophilic substitution at the benzylic carbon, DFT can calculate the activation energy required to reach the transition state, thereby predicting the reaction's feasibility and rate.
Table 1: Illustrative DFT-Calculated Electronic Properties for a Structurally Similar Aryl Sulfone
| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |
|---|---|---|
| HOMO Energy | -0.254 | -6.91 |
| LUMO Energy | -0.048 | -1.31 |
| HOMO-LUMO Gap | 0.206 | 5.60 |
Note: Data is representative of a typical aryl sulfone and serves as an example of DFT output.
Analysis of electron density distribution and electrostatic potential.
The electron density distribution reveals how electrons are shared between atoms in a molecule. In this compound, the high electronegativity of the oxygen and bromine atoms results in a significant polarization of electron density. The sulfonyl group (SO₂) acts as a strong electron-withdrawing group, pulling electron density from the adjacent phenyl and benzyl (B1604629) rings.
A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the surface of the molecule. This map is invaluable for predicting how the molecule will interact with other charged or polar species. For this compound, the MEP would show regions of negative potential (typically colored red or yellow) concentrated around the highly electronegative oxygen atoms of the sulfonyl group. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those on the phenyl rings, indicating sites prone to nucleophilic interaction. The bromine atom would also influence the electrostatic potential, creating a region of slight positive potential on its outermost surface (a "sigma-hole"), which can lead to halogen bonding interactions.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
While quantum calculations focus on the electronic state, molecular modeling and dynamics simulations explore the physical movements and preferred shapes of molecules. These methods are crucial for understanding how the molecule behaves in different environments.
Study of intramolecular interactions and preferred conformations.
The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to rotation around its single bonds, particularly the C-S and C-C bonds connecting the sulfonyl group to the aromatic rings. Conformational analysis, using molecular mechanics or DFT, can identify the most stable, low-energy conformations.
The preferred geometry is a result of a balance between stabilizing intramolecular interactions (like hydrogen bonds or dispersion forces) and destabilizing steric hindrance. In this molecule, the orientation of the two phenyl rings relative to the central sulfonyl group is of key interest. Computational studies on diaryl sulfones often show that the most stable conformation is a "twisted" or "propeller-like" structure, where the phenyl rings are not in the same plane, to minimize steric clash. The dihedral angles between the planes of the phenyl rings and the C-S-C plane are key parameters in defining these conformations.
Table 2: Example Calculated Dihedral Angles for a Stable Conformation of a Benzyl Phenyl Sulfone Analog
| Dihedral Angle | Definition | Calculated Value (Degrees) |
|---|---|---|
| τ1 | C(aromatic)-S-C(benzyl)-C(aromatic) | 75.8 |
| τ2 | C(aromatic)-C(aromatic)-S-C(benzyl) | -85.2 |
Note: Values are illustrative for a related structure to demonstrate typical conformational parameters.
Investigation of intermolecular interactions in solution or solid state.
Molecular dynamics (MD) simulations can model the behavior of multiple this compound molecules over time, either in a solvent or in a crystalline lattice. These simulations provide insight into the intermolecular forces that govern the substance's bulk properties.
In the solid state, the simulations can predict crystal packing arrangements. The dominant intermolecular interactions would likely involve hydrogen bonds between the sulfonyl oxygens and aromatic hydrogens of neighboring molecules (C-H···O interactions). Furthermore, π-π stacking interactions between the phenyl rings and halogen bonding involving the bromine atom could play significant roles in stabilizing the crystal structure.
In solution, MD simulations can explore how solvent molecules arrange themselves around the solute and the energetic favorability of these interactions. The polar sulfonyl group would interact strongly with polar solvents, while the phenyl rings would favor interactions with nonpolar solvents.
Computational Approaches to Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies use computational methods to correlate a molecule's structure with its reactivity or physical properties. By calculating a variety of molecular descriptors (e.g., electronic, steric, and topological parameters) for a series of related compounds, a statistical model can be built.
For a class of compounds including this compound, a QSAR study could be developed to predict their efficacy in a particular chemical transformation. Descriptors such as the HOMO-LUMO gap, dipole moment, and specific atomic charges (e.g., on the benzylic carbon) could be used as inputs to the model. Such a model could then be used to predict the reactivity of new, unsynthesized analogs, guiding experimental efforts toward molecules with desired properties. For instance, a model might show that a lower LUMO energy and a more positive charge on the benzylic carbon correlate with a faster rate of nucleophilic substitution. This predictive power makes computational structure-reactivity studies a valuable tool in chemical research and development.
In silico prediction of reaction outcomes and selectivities.
The prediction of reaction outcomes and selectivities for a molecule such as this compound can be effectively carried out using a variety of computational methods, with Density Functional Theory (DFT) being a prominent and widely used approach. These in silico predictions are crucial for understanding the molecule's reactivity towards different reagents and for anticipating the formation of major and minor products in a chemical reaction.
The reactivity of this compound is primarily governed by the electronic properties of its constituent functional groups: the bromo-substituted benzene (B151609) ring and the phenylsulfonylmethyl group. The phenylsulfonyl group is a strong electron-withdrawing group, which significantly influences the electron density distribution across the molecule. This electronic effect deactivates the benzene ring to which it is attached towards electrophilic aromatic substitution, while making the benzylic protons more acidic. Conversely, the bromine atom is also an electron-withdrawing group via induction but can donate electron density through resonance.
Computational models can predict the most likely sites for electrophilic and nucleophilic attack. For electrophilic aromatic substitution on the bromo-substituted ring, computational methods can calculate the relative energies of the possible arenium ion intermediates (sigma complexes) to predict the regioselectivity (ortho, meta, or para substitution). rsc.orgnih.govfigshare.com Given the directing effects of the bromo and the alkylsulfonyl groups, substitution patterns can be predicted.
For nucleophilic reactions, two primary sites of reactivity are the carbon atom bearing the bromine (nucleophilic aromatic substitution) and the benzylic carbon. While nucleophilic aromatic substitution on an unactivated aryl halide is generally difficult, the presence of the strongly electron-withdrawing phenylsulfonyl group can influence this reactivity. More likely, nucleophilic substitution could occur at the benzylic carbon. Theoretical calculations can model the transition states and activation energies for these competing pathways, thus predicting the more favorable reaction. researchgate.net
Table 1: Predicted Relative Activation Energies for Electrophilic Bromination on the Phenyl Ring of a Model Benzyl Phenyl Sulfone (This table is illustrative and based on general principles of electrophilic aromatic substitution on deactivated rings. Specific values would require dedicated DFT calculations for this compound.)
| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Major/Minor Product |
| Ortho to -CH2SO2Ph | 25.8 | Minor |
| Meta to -CH2SO2Ph | 22.5 | Major |
Table 2: Predicted Bond Dissociation Energies (BDEs) for Key Bonds in this compound (This table is illustrative and based on general BDEs for similar chemical environments. Specific values would require dedicated computational studies.)
| Bond | Bond Dissociation Energy (kcal/mol) | Implication for Reactivity |
| C-Br | 75-85 | Susceptible to cleavage in certain radical or organometallic reactions. |
| Benzyl C-H | 85-95 | Acidic protons, potential site for deprotonation and subsequent functionalization. |
| Benzyl C-S | 70-80 | Potential for cleavage under reductive or specific catalytic conditions. |
Quantitative structure-property relationship (QSPR) studies for chemical behavior.
Quantitative structure-property relationship (QSPR) studies are statistical methods that aim to correlate the structural or physicochemical properties of a series of compounds with their observed chemical properties or biological activities. nih.govmdpi.comnih.gov For a class of compounds including this compound, QSPR models can be developed to predict a wide range of chemical behaviors, such as reaction rates, equilibrium constants, and physical properties like solubility and melting point.
To build a QSPR model, a set of molecular descriptors is first calculated for a series of related molecules. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). Subsequently, a mathematical model is developed using statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to establish a relationship between the descriptors and the property of interest.
For a series of substituted benzyl phenyl sulfones, a QSPR model could be developed to predict their reactivity in a specific reaction, for instance, the rate of nucleophilic substitution at the benzylic position. The electronic and steric effects of the substituents on both phenyl rings would be captured by the molecular descriptors.
Table 3: Illustrative Molecular Descriptors for a Hypothetical QSPR Study of Substituted Benzyl Phenyl Sulfones (This table provides examples of descriptors that would be relevant for a QSPR study of this class of compounds.)
| Descriptor | Description | Potential Influence on Reactivity |
| Hammett constant (σ) | Electronic effect of a substituent on an aromatic ring. | Correlates with the stability of charged intermediates and transition states. researchgate.net |
| Taft steric parameter (Es) | Steric bulk of a substituent. | Affects the accessibility of the reaction center to attacking reagents. |
| LogP | Logarithm of the octanol-water partition coefficient. | Relates to the solubility and phase-transfer properties of the molecule. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. researchgate.net |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and interactions with polar solvents. |
By developing a robust QSPR model, the chemical behavior of new, unsynthesized analogs of this compound could be predicted, thereby accelerating the discovery and optimization of molecules with desired properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Bromo-4-[(phenylsulfonyl)methyl]benzene?
- Methodological Answer : A typical synthesis involves nucleophilic substitution or Friedel-Crafts sulfonylation. For brominated aromatic precursors, sodium hydride (NaH) in tetrahydrofuran (THF) can activate sulfonylating agents, as seen in analogous reactions . Post-sulfonylation, purification via silica gel chromatography ensures product isolation. Reaction optimization includes temperature control (e.g., 0°C for exothermic steps) and stoichiometric balancing of reagents like phenylsulfonylmethyl chloride.
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with aromatic protons appearing between δ 7.0–7.5 ppm and sulfonyl methyl groups near δ 3.5–4.0 ppm . Gas chromatography-mass spectrometry (GC-MS) validates molecular weight (e.g., m/z 356 for analogous brominated compounds) . X-ray crystallography, as applied to covalent organic frameworks (COFs), can resolve steric effects of the sulfonyl group .
Q. What solvent systems are optimal for recrystallization?
- Methodological Answer : Polar aprotic solvents like ethyl acetate or dichloromethane, combined with hexane for gradual cooling, yield high-purity crystals. For sulfonated aromatics, solvent polarity must balance solubility and crystallization kinetics, as demonstrated in COF syntheses .
Advanced Research Questions
Q. What strategies optimize yield in multi-step syntheses involving brominated sulfonyl intermediates?
- Methodological Answer : Yield optimization relies on stepwise reagent addition and catalyst selection. For example, palladium catalysts in Suzuki-Miyaura couplings (using aryl boronic acids) improve cross-coupling efficiency for brominated cores . Solvent effects (e.g., THF vs. DMF) and inert atmospheres reduce side reactions, as shown in triazole-functionalized compound syntheses .
Q. How does the electron-withdrawing sulfonyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The sulfonyl group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the bromine. This electronic effect enhances regioselectivity in Ullmann or Buchwald-Hartwig aminations, as observed in bromophenylacetylene derivatives . Computational studies (e.g., DFT) can model charge distribution to predict reaction sites.
Q. What in vitro biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Antifungal activity against Candida albicans can be assessed via broth microdilution (MIC determination) . For anticancer potential, cell viability assays (e.g., MTT on HeLa cells) and enzyme inhibition studies (e.g., kinase assays) are recommended, as triazole-sulfonyl hybrids show promise in medicinal chemistry .
Q. How does steric hindrance from the phenylsulfonyl group affect crystallographic packing?
- Methodological Answer : X-ray diffraction of analogous COFs reveals staggered or eclipsed configurations influenced by bulky substituents . For this compound, steric interactions may reduce crystallinity, necessitating powder XRD with Rietveld refinement for structural analysis.
Q. What analytical techniques resolve discrepancies in reported reaction yields?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection quantifies intermediate purity, while kinetic studies (e.g., variable-temperature NMR) identify side reactions. Contradictions in yields often arise from trace moisture or oxygen, mitigated by rigorous solvent drying and Schlenk techniques .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
